molecular formula C13H11Cl2NO2 B13845620 1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13845620
M. Wt: 284.13 g/mol
InChI Key: FHHPKNQNAYNDTI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two methyl groups and a carboxylic acid group, along with a dichlorophenyl group

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The dichlorophenyl group can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    Indole derivatives: Compounds with a similar pyrrole ring structure, known for their diverse biological activities.

The uniqueness of 1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c1-7-5-10(13(17)18)8(2)16(7)12-4-3-9(14)6-11(12)15/h3-6H,1-2H3,(H,17,18)

InChI Key

FHHPKNQNAYNDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C(=O)O

Origin of Product

United States

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